molecular formula C10H26O5Si2 B099863 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane CAS No. 18001-60-0

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane

Cat. No. B099863
CAS RN: 18001-60-0
M. Wt: 282.48 g/mol
InChI Key: OPHLEQJKSDAYRR-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is a chemical compound with the formula C10H26O5Si2 . It is a liquid substance that belongs to the organoethoxysilane chemical family . It is also known by other synonyms such as 1,3-Dimethyl-1,1,3,3-tetraethoxydisiloxane and Disiloxane, 1,1,3,3-tetraethoxy-1,3-dimethyl .


Synthesis Analysis

The synthesis of 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane involves the use of methyltriethoxysilane. Under ice-cooling and stirred cooled, a solution of absolute ethanol, distilled water, and concentrated hydrochloric acid is slowly added dropwise to methyltriethoxysilane. After dropping for 3 hours in the ice bath, the reaction continues for 2 hours. The reaction product is then distilled to remove most of the ethanol .


Molecular Structure Analysis

The molecular formula of 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is C10H26O5Si2 . Its molecular weight is 282.48 g/mol . The IUPAC name is [diethoxy (methyl)silyl]oxy-diethoxy-methylsilane . The InChI is InChI=1S/C10H26O5Si2/c1-7-11-16(5,12-8-2)15-17(6,13-9-3)14-10-4/h7-10H2,1-6H3 .


Chemical Reactions Analysis

The hydrolysis product of this compound is ethanol. Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness). Ethanol is metabolized to acetaldehyde and acetic acid which in large quantities result in metabolic acidosis, CNS depression, and death due to respiratory arrest .


Physical And Chemical Properties Analysis

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is a liquid substance . It has a boiling point of 227.4 °C and a density of 0.951 g/mL . The refractive index at 20°C is 1.3912 .

Scientific Research Applications

Preparation of Malondialdehyde Standards

1,1,3,3-Tetraethoxypropane, a compound similar to 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane, has been used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates . This suggests that 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane could potentially be used in a similar manner.

2. Study of Vascular Smooth Muscle Cells The compound has been used to study the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells . This indicates that it could be used in similar biological studies.

Synthesis of Cyclic Sulfamides

1,1,3,3-Tetraethoxypropane can be used as a reactant to synthesize cyclic sulfamides using N, N ′-bis (2-arylethyl)sulfamides via Pictet-Spengler reaction in the presence of formic acid . This suggests that 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane could potentially be used in a similar manner.

Synthesis of Isoxazole

1,1,3,3-Tetraethoxypropane can be used to synthesize isoxazole by reacting with hydroxylamine hydrochloride in water . This suggests that 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane could potentially be used in a similar manner.

Safety and Hazards

This compound is classified as a flammable liquid and vapor (H226) and can cause serious eye irritation (H319) . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this substance. It should be kept away from heat, open flames, sparks, and should not be smoked near .

Mechanism of Action

Target of Action

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is a hydrosiloxane derivative . It is primarily used as a reducing agent and an intermediate for the preparation of organopolysiloxanes . The primary targets of this compound are organic molecules that require reduction or conversion into organopolysiloxanes .

Mode of Action

The compound acts as a mild reducing agent . It donates hydride ions to the target molecules, facilitating their reduction . This reduction process can lead to the synthesis of various organic compounds, including alkyl halides from aldehydes and epoxides .

Biochemical Pathways

It is known to be involved in the synthesis of alkyl halides from aldehydes and epoxides . It also plays a role in the selective semihydrogenation of acetylenes to olefins .

Pharmacokinetics

It is known to be a volatile liquid with a boiling point of 71°c . This suggests that it could be rapidly absorbed and distributed in the body if inhaled.

Result of Action

The result of the action of 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is the reduction of target molecules and the synthesis of various organic compounds . This includes the production of alkyl halides from aldehydes and epoxides, and the selective semihydrogenation of acetylenes to olefins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane. For instance, it is stable towards air and moisture . Safety data suggests that it should be kept away from heat, open flames, and sparks . It is also recommended to avoid dust formation and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

[diethoxy(methyl)silyl]oxy-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26O5Si2/c1-7-11-16(5,12-8-2)15-17(6,13-9-3)14-10-4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHLEQJKSDAYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(OCC)O[Si](C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170897
Record name 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane

CAS RN

18001-60-0
Record name 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
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Record name 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
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Record name 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
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Record name 1,1,3,3-tetraethoxy-1,3-dimethyldisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of TEDMDS influence the properties of the resulting silica membranes for hydrogen separation?

A1: The research highlights that TEDMDS-derived silica membranes exhibit a looser, more amorphous structure compared to membranes derived from the more commonly used precursor, tetraethyl orthosilicate (TEOS) []. This difference in structure is attributed to the presence of the Si-O-Si bond in TEDMDS, which influences the hydrolysis and condensation reactions during membrane formation. The looser structure contributes to higher hydrogen permeance, a crucial factor for efficient hydrogen separation.

Q2: What makes TEDMDS-derived silica membranes potentially advantageous for applications in humid environments?

A2: The study demonstrates that TEDMDS-derived silica films maintain consistent water contact angles even after prolonged exposure to humid conditions (60% RH, 40°C for 35 days) []. This suggests a hydrophobic property, likely attributed to the methyl groups present in TEDMDS. This inherent hydrophobicity could be beneficial for membrane stability and performance in applications where exposure to moisture is unavoidable.

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